molecular formula C11H10O2 B13553411 Methyl 2-(3-ethynylphenyl)acetate

Methyl 2-(3-ethynylphenyl)acetate

Cat. No.: B13553411
M. Wt: 174.20 g/mol
InChI Key: YAHPPMORUKBONA-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethynylphenyl)acetate: is an organic compound with the molecular formula C11H10O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with an ethynyl group at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-ethynylphenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethynylphenyl)acetate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes or as a reactant in chemical transformations. The ethynyl group provides a site for further functionalization, while the ester group can undergo hydrolysis or other reactions.

Comparison with Similar Compounds

    Methyl 2-phenylacetate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    Ethyl 2-(3-ethynylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness: Methyl 2-(3-ethynylphenyl)acetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 2-(3-ethynylphenyl)acetate

InChI

InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3

InChI Key

YAHPPMORUKBONA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C#C

Origin of Product

United States

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